REACTION_CXSMILES
|
C([O:5][C:6](=[O:13])[C:7]([C:11]#[N:12])([CH3:10])[CH:8]=[CH2:9])(C)(C)C>Cl.O1CCOCC1>[C:11]([C:7]([CH3:10])([CH:8]=[CH2:9])[C:6]([OH:13])=[O:5])#[N:12]
|
Name
|
2-Cyano-2-methyl-but-3-enoic acid tert-butyl ester
|
Quantity
|
362 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(C(C=C)(C)C#N)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred for 38 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was used directly in the next reaction
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |